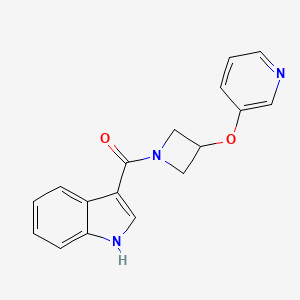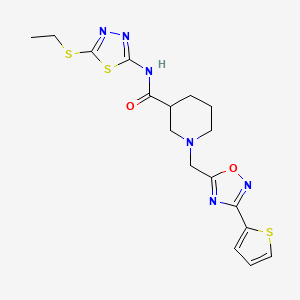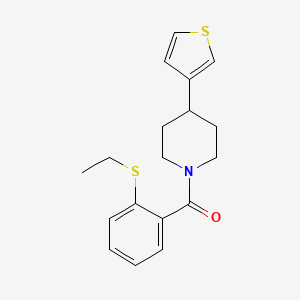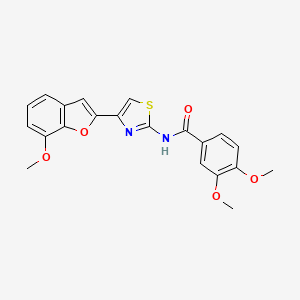
(1H-indol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies on compounds with similar structural motifs have focused on their synthesis and structural characterization. For example, the methylation of related compounds has been achieved via metalation with potassium tert-butanolate, followed by a metathesis reaction, yielding compounds with distinct dihedral angles between their pyridyl and pyridinoyl rings. Such structural characterizations lay the groundwork for further exploration of their applications in various fields (Kloubert et al., 2012).
Biological Screening and Pharmacological Studies
Other research efforts have been aimed at evaluating the biological activities of related compounds. Organotin(IV) complexes derived from related structures have been synthesized and characterized, showing potential antibacterial activities, suggesting their utility as drug candidates (Singh, Singh, & Bhanuka, 2016). Furthermore, indole-containing analogs have been synthesized and tested for their anti-cancer activities, with promising cytotoxic effects against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Khalilullah et al., 2022).
Theoretical Studies and Molecular Docking
Theoretical calculations and molecular docking studies have also been utilized to understand the interaction mechanisms and potential biological targets of related compounds. For instance, DFT studies have been conducted to evaluate the vibrational and electronic properties of bis-indolic derivatives, providing insights into their spectroscopic profiles and electronic properties (Al-Wabli et al., 2017).
Environmental and Toxicological Investigations
Environmental studies have assessed the presence and effects of related synthetic cannabinoids in wastewater, offering a perspective on the environmental impact and the potential risks associated with these compounds (Borova et al., 2015).
Wirkmechanismus
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Azetidines, on the other hand, have been used in the construction of spirocyclic compounds, which have shown promising biological activity .
Mode of Action
The mode of action of indole and azetidine derivatives can vary widely depending on the specific compound. For instance, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Azetidines, particularly spirocyclic β-lactams, have been used in antibiotics and have shown a variety of activities .
Biochemical Pathways
The biochemical pathways affected by indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding biochemical pathways .
Pharmacokinetics
The ADME properties of indole and azetidine derivatives can vary widely depending on the specific compound. Factors such as the compound’s structure, the presence of functional groups, and its lipophilicity can all influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole and azetidine derivatives .
Eigenschaften
IUPAC Name |
1H-indol-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(15-9-19-16-6-2-1-5-14(15)16)20-10-13(11-20)22-12-4-3-7-18-8-12/h1-9,13,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUUTFCPDRSJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)
![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)
![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2562795.png)
